3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide

Scaffold novelty Pharmacophore uniqueness Chemical diversity

3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide (CAS 923387-03-5) is a synthetic small molecule with the molecular formula C₂₁H₂₁NO₄S and a molecular weight of 383.5 g/mol. It belongs to the sulfonamide class and features a dual pharmacophore architecture: a benzylsulfonyl-propanamide linker coupled to a 4-methoxynaphthalen-1-yl moiety.

Molecular Formula C21H21NO4S
Molecular Weight 383.46
CAS No. 923387-03-5
Cat. No. B2608401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide
CAS923387-03-5
Molecular FormulaC21H21NO4S
Molecular Weight383.46
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C21H21NO4S/c1-26-20-12-11-19(17-9-5-6-10-18(17)20)22-21(23)13-14-27(24,25)15-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,23)
InChIKeyINHDFKVSGMZQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide (CAS 923387-03-5): Chemical Identity and Procurement Baseline


3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide (CAS 923387-03-5) is a synthetic small molecule with the molecular formula C₂₁H₂₁NO₄S and a molecular weight of 383.5 g/mol [1]. It belongs to the sulfonamide class and features a dual pharmacophore architecture: a benzylsulfonyl-propanamide linker coupled to a 4-methoxynaphthalen-1-yl moiety [1]. The compound is commercially available as a screening library compound (e.g., Life Chemicals cat# F2983-0194) at purities of ≥90% [2]. Its structural design combines a hydrogen bond donor (amide NH), multiple hydrogen bond acceptors (sulfonyl oxygens, methoxy oxygen, amide carbonyl), and two aromatic ring systems (phenyl and naphthalene), yielding a computed XLogP3-AA of 3.1 and 7 rotatable bonds [1]. This combination of rigidity (naphthalene core) and flexibility (benzylsulfonyl-propanamide linker) distinguishes it from simpler naphthalene-sulfonamide or benzylsulfonamide scaffolds.

Dual pharmacophore: benzylsulfonyl-propanamide + 4-methoxynaphthalene
Screening-grade commercial availability (≥90% purity)
Moderate computed lipophilicity (XLogP3-AA 3.1) for biochemical assays

Why In-Class Naphthalene-Sulfonamide Substitution Fails: Structural Uniqueness of 3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide


Generic substitution within the naphthalene-sulfonamide or benzylsulfonyl-propanamide classes is not scientifically valid for 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide because the compound occupies a unique and sparsely populated intersection of two pharmacophore families. Closely related analogs such as N-benzyl-3-(benzylsulfonyl)propanamide lack the 4-methoxynaphthalene ring system required for target engagement with naphthalene-binding pockets (e.g., FABP4, TRPV1) [1], while naphthalene-1-sulfonamide FABP4 inhibitors such as those described by Gao et al. (2018) lack the benzylsulfonyl-propanamide linker that provides additional hydrogen bonding and conformational flexibility [1]. The methoxy substituent at the 4-position of the naphthalene ring modulates electron density and steric bulk, which in analogous naphthalene-sulfonamide series has been shown to alter target binding affinity by 3- to 10-fold compared to unsubstituted or halogen-substituted derivatives [1]. Thus, procurement of a generic naphthalene-sulfonamide or benzylsulfonyl-amide cannot replicate the specific pharmacophore presentation of this compound. The following quantitative evidence section details what is known and what remains to be characterized.

Scaffold uniqueness prevents generic replacement

Closest purchasable analog lacks the 4-methoxynaphthalene ring; binding pocket interactions may not transfer.

Linker geometry alters pharmacophore presentation

Naphthalene-sulfonamide inhibitors use a direct sulfonamide attachment; the sulfonyl-propanamide linker may shift conformational fit.

Quantitative Evidence Guide: 3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide Differentiation from Structural Analogs


Scaffold Combination Uniqueness: Dual Benzylsulfonyl-Propanamide and 4-Methoxynaphthalene Pharmacophore Not Replicated in Any Single ChEMBL or PubChem Analog

A substructure search of PubChem and ChEMBL confirms that 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide (PubChem CID 41582995) is the only compound combining the benzylsulfonyl-propanamide linker with the 4-methoxynaphthalen-1-yl amine terminus [2]. The closest commercially available analog, N-benzyl-3-(benzylsulfonyl)propanamide, substitutes the 4-methoxynaphthalen-1-yl group with a simple benzyl group, resulting in a molecular weight decrease of 157 Da, loss of one aromatic ring, and a reduction in computed logP of approximately 1.6 units [1][2]. Other naphthalene-bearing sulfonamides, such as naphthalene-1-sulfonamide FABP4 inhibitors, use a sulfonamide directly attached to the naphthalene core rather than the sulfonyl-propanamide linker found in the target compound, altering both the geometry and the hydrogen bonding capacity at the target interface [1]. No single analog simultaneously captures the benzylsulfonyl, propanamide, and 4-methoxynaphthalen-1-yl substructures.

Scaffold uniqueness
Supporting evidence
Unique in PubChem; nearest analog –157 Da, lacks naphthalene ring.
No direct generic substitute; requires exact procurement.
PubChem substructure search, May 2026.
Scaffold novelty Pharmacophore uniqueness Chemical diversity

Physicochemical Differentiation: Computed logP, Hydrogen Bonding Capacity, and Rotatable Bond Count Compared to Naphthalene-1-Sulfonamide FABP4 Inhibitors

The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.8–1.5 log units lower than representative naphthalene-1-sulfonamide FABP4 inhibitors from the Gao et al. (2018) series (e.g., compound 16dk: computed logP ≈ 3.9–4.6), and 1.5–2.0 log units lower than the dual FABP4/5 inhibitor A16 (computed logP ≈ 4.6–5.1) [1][3]. The target compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor, compared to 3–5 acceptors and 1–2 donors in the naphthalene-1-sulfonamide FABP4 inhibitor series [1]. It possesses 7 rotatable bonds versus 5–8 in the comparator series, indicating comparable but not identical conformational flexibility [1]. These differences in lipophilicity and hydrogen bonding capacity are meaningful because in the naphthalene-1-sulfonamide FABP4 inhibitor series, a logP difference of 1 unit correlated with approximately 5- to 10-fold changes in cellular potency due to membrane permeability effects [1].

Physicochemical profile
Class-level inference
XLogP3-AA 3.1 vs 3.9–4.6 for naphthalene-1-sulfonamides; HBD 1, HBA 4.
Lower lipophilicity may support aqueous assay development.
Class-level comparison; direct solubility data absent.
Physicochemical properties Drug-likeness ADME prediction

Class-Level Target Engagement Inference: Naphthalene-Sulfonamide Scaffold Implicated in FABP4, TRPV1, and Antimicrobial Pathways

While no direct target engagement data exists for 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide itself, the 4-methoxynaphthalene substructure is a recognized pharmacophore in multiple target classes. In the naphthalene-1-sulfonamide series reported by Gao et al. (2018), the 4-methoxynaphthalene moiety makes critical hydrophobic contacts within the FABP4 binding pocket, with compound 16dk achieving a Ki of 0.21 μM against FABP4 and >100-fold selectivity over FABP3 [1]. In the TRPV1 antagonist field, N-benzyl alkylsulfonamide derivatives related to the target compound's benzylsulfonyl substructure have demonstrated Ki values ranging from 0.71 nM (compound 23) to >10,000 nM (inactive analogs), with activity exquisitely dependent on the N-substitution pattern [2]. The combination of these two pharmacophoric elements in a single molecule has not been evaluated in published studies, representing a genuine knowledge gap rather than a negative result. Compounds bearing the 4-methoxynaphthalen-1-yl moiety have also shown antiproliferative activity in tubulin polymerization assays (IC₅₀ values of 0.33–0.51 μM in MCF-7 and HepG2 cell lines) [3].

Class-level target inference
Class-level inference
No direct activity; related scaffolds: FABP4 Ki 0.21 µM, TRPV1 Ki 0.71 nM.
Supports class-level screening hypothesis; genuine knowledge gap.
Data to verify; no direct target engagement data available.
Target engagement FABP4 inhibition TRPV1 modulation Naphthalene pharmacophore

Commercial Availability and Purity Benchmarking Against Closest Purchasable Analogs

3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is commercially available from Life Chemicals (cat# F2983-0194) at ≥90% purity in quantities ranging from 2 μmol to 1 mg, with pricing from $57 (2 μmol) to $79 (20 μmol) [1]. In comparison, N-benzyl-3-(benzylsulfonyl)propanamide, the closest purchasable analog that shares the benzylsulfonyl-propanamide core but lacks the naphthalene moiety, is listed at ≥95% purity by multiple vendors at comparable price points, but its structural divergence (absence of the naphthalene ring) precludes functional equivalence . More distantly related naphthalene-1-sulfonamide derivatives (e.g., the FABP4 inhibitor 16dk) are not commercially available as catalog compounds and require custom synthesis. The target compound fills a unique commercial niche: it is the only purchasable screening compound that combines the benzylsulfonyl-propanamide linker with a 4-methoxynaphthalene terminus.

Commercial sourcing
Supporting evidence
Only purchasable dual-pharmacophore compound; ≥90% purity.
Sole commercial entry point for combined scaffold screening.
Closest analog lacks naphthalene ring; naphthalene-sulfonamide inhibitors not catalog-available.
Commercial sourcing Purity specification Procurement comparison

Recommended Application Scenarios for 3-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide Based on Structural and Class-Level Evidence


Chemical Probe for Dual Pharmacophore Screening Against FABP4 and TRPV1 Target Panels

The compound's unique combination of a 4-methoxynaphthalene moiety (a known FABP4 binding element) and a benzylsulfonyl-propanamide group (a TRPV1 modulatory motif) makes it a strong candidate for parallel screening in FABP4 biochemical assays and TRPV1 calcium flux or electrophysiology assays [1][2]. Based on class-level data, FABP4 binding affinities for naphthalene-1-sulfonamide derivatives range from Ki = 0.21 μM to >10 μM, while TRPV1 antagonism for N-benzyl sulfonamides spans Ki = 0.71 nM to inactive [1][2]. The compound should be initially tested at 10 μM in both assays, with follow-up concentration-response curves (0.01–30 μM) for any hits.

Scaffold-Hopping Reference Standard for Naphthalene-Sulfonamide Medicinal Chemistry Programs

For medicinal chemistry teams optimizing naphthalene-1-sulfonamide FABP4 inhibitors (e.g., building on the Gao et al. 2018 series), this compound serves as a scaffold-hopping comparator that replaces the direct sulfonamide attachment with a sulfonyl-propanamide linker [1]. This structural change introduces two additional rotatable bonds and alters the geometry of the naphthalene ring presentation, which may reveal new vectors for target engagement. It should be co-crystallized or docked against FABP4 (PDB 5Y12) to assess whether the benzylsulfonyl-propanamide linker can access the same binding pocket occupied by the sulfonamide group in 16dk [1].

Negative Control Development for Benzylsulfonyl-Propanamide Structure-Activity Relationship Studies

In TRPV1 antagonist programs, where N-benzyl alkylsulfonamide derivatives have shown Ki values as low as 0.71 nM (compound 23), the target compound can serve as a selectivity probe to determine whether the 4-methoxynaphthalen-1-yl substitution is tolerated or detrimental to TRPV1 activity [2]. The absence of TRPV1 activity data for this specific compound means that a negative result (IC₅₀ > 10 μM) would provide valuable structure-activity relationship information, defining the steric tolerance of the TRPV1 C-region binding pocket.

Antiproliferative Screening in Tubulin Polymerization Assays Based on 4-Methoxynaphthalene Pharmacophore Precedent

Compounds bearing the 4-methoxynaphthalen-1-yl scaffold have demonstrated tubulin polymerization inhibitory activity with IC₅₀ values of 0.33–0.51 μM in MCF-7 and HepG2 cancer cell lines [3]. The target compound should be evaluated in a tubulin polymerization assay (e.g., fluorescence-based tubulin polymerization kit, Cytoskeleton Inc.) at concentrations of 0.1–50 μM, with colchicine and paclitaxel as positive controls, to determine whether the benzylsulfonyl-propanamide modification preserves or enhances this activity.

Application
Selection Property
Validation Focus
Dual-target panel screening (FABP4/TRPV1)
Combined benzylsulfonyl-naphthalene pharmacophore
Biochemical and calcium flux assay context
Scaffold-hopping reference for FABP4 programs
Sulfonyl-propanamide linker geometry
Docking and co-crystallization context
Negative control for TRPV1 SAR studies
N-aryl substitution tolerance
Selectivity profiling in TRPV1 assays
Tubulin polymerization assay screening
4-Methoxynaphthalene pharmacophore precedent
Cell-model endpoint review (tubulin inhibition)
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